3-aminopropanamide

Description

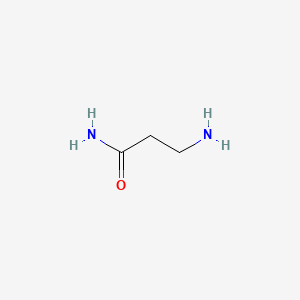

Structure

3D Structure

Properties

IUPAC Name |

3-aminopropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O/c4-2-1-3(5)6/h1-2,4H2,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDOASZYYCOXIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197076 | |

| Record name | beta-Alanine amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4726-85-6 | |

| Record name | β-Alaninamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4726-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Alanine amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004726856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Alanine amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4726-85-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Aminopropanamide: Chemical Structure, Properties, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-aminopropanamide, a small molecule of significant interest in food chemistry and toxicology. The document details its chemical structure, physicochemical properties, and its pivotal role as a key intermediate in the formation of acrylamide in thermally processed foods. This guide also explores its synthesis, chemical reactions, and analytical methodologies. While direct interactions with specific biological signaling pathways are not extensively documented, its function as a precursor to the neurotoxin and potential carcinogen acrylamide underscores its toxicological relevance.

Chemical Structure and Nomenclature

This compound, also known as β-alaninamide, is a simple amide derivative of the amino acid β-alanine. Its chemical structure consists of a three-carbon chain with a primary amine group at the 3-position and a carboxamide group at the 1-position. The hydrochloride salt is a common commercially available form.[1]

IUPAC Name: this compound[2] Synonyms: β-Alaninamide, 3-Aminopropionamide[2][3] CAS Number: 4726-85-6 (for the free base)[3], 64017-81-8 (for the hydrochloride salt)[1][2][4] Molecular Formula: C₃H₈N₂O[3] SMILES: NCCC(=O)N[3] InChI Key: RSDOASZYYCOXIB-UHFFFAOYSA-N

Physicochemical and Biological Properties

A summary of the key physicochemical and biological properties of this compound and its hydrochloride salt is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 88.11 g/mol (free base), 124.57 g/mol (hydrochloride) | [3][4] |

| Appearance | Solid | [5] |

| Melting Point | 102-155 °C (hydrochloride) | |

| Boiling Point | 306.5 °C at 760 mmHg (free base, predicted) | [6] |

| Water Solubility | Soluble | |

| LogP | -1.9 (predicted) | |

| pKa | Not available | |

| Biological Role | Intermediate in acrylamide formation | [7][8][9] |

Core Area of Relevance: Acrylamide Formation

The most significant role of this compound is as a key intermediate in the Maillard reaction, which leads to the formation of acrylamide in carbohydrate-rich foods cooked at high temperatures.[7][9] Acrylamide is a known neurotoxin and is classified as a probable human carcinogen.

The Maillard Reaction Pathway to Acrylamide

The formation of acrylamide from asparagine and a reducing sugar proceeds through a series of steps where this compound is a critical, transient intermediate.[7][9] The generally accepted pathway is initiated by the reaction of the amino group of asparagine with the carbonyl group of a reducing sugar to form a Schiff base. This is followed by decarboxylation to form an azomethine ylide, which can then hydrolyze to this compound. Subsequent deamination of this compound yields acrylamide.[9]

Synthesis and Chemical Reactivity

Synthesis

A common laboratory synthesis of this compound hydrochloride involves a multi-step process starting from acrylonitrile.[1]

Chemical Reactions

This compound can undergo reactions typical of primary amines and amides, such as oxidation, reduction, and substitution.[1] Of particular note is its ability to react with acrylamide itself via a Michael addition, forming a less cytotoxic adduct.[8] This reaction has been investigated as a potential strategy to mitigate acrylamide levels in food.[8]

Biological Activity and Toxicology

Direct biological signaling pathways for this compound are not well-established in the scientific literature. Its primary biological relevance stems from its role as a precursor to acrylamide.[7][8][9] The toxicity of acrylamide is well-documented, and therefore, understanding the formation and occurrence of this compound is crucial for food safety and public health. Some studies have suggested that this compound moieties can be incorporated into larger molecules for potential therapeutic applications, such as in anti-tumor research.[10]

Experimental Protocols

Synthesis of this compound Hydrochloride (General Method)

This protocol is a generalized representation based on the reaction of acrylonitrile with ammonia followed by hydrolysis and acidification.[1]

Materials:

-

Acrylonitrile

-

Ammonia

-

Diphenylamine (or other suitable solvent)

-

tert-Butanol (or other suitable solvent)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and equipment for reactions under pressure and temperature control.

Procedure:

-

In a high-pressure reactor, combine acrylonitrile, ammonia, diphenylamine, and tert-butanol.

-

Heat the mixture under elevated temperature and pressure. The specific conditions will depend on the scale and desired reaction rate.

-

After the reaction is complete, cool the reactor and carefully vent any excess pressure.

-

The resulting product, β-aminopropionitrile, is then subjected to hydrolysis. Add a solution of sodium hydroxide and heat the mixture to convert the nitrile group to a carboxylic acid, forming β-aminopropionic acid.

-

Finally, acidify the solution with hydrochloric acid to protonate the amino group and facilitate the formation of this compound hydrochloride.

-

The final product can be purified by recrystallization.

Analysis of this compound in Food Matrices

A common analytical method for the quantification of this compound involves derivatization followed by liquid chromatography.

Materials:

-

Food sample

-

Extraction solvent (e.g., water, methanol/water mixture)

-

Dansyl chloride (derivatizing agent)

-

Liquid chromatograph with a fluorescence detector (LC-FLD)

-

Analytical standards of this compound

Procedure:

-

Homogenize the food sample.

-

Extract this compound from the sample using an appropriate solvent and sonication or shaking.

-

Centrifuge the mixture and collect the supernatant.

-

Derivatize the extract with dansyl chloride. This reaction targets the primary amine group of this compound, rendering it fluorescent.

-

Analyze the derivatized sample by LC-FLD. The separation is typically achieved on a C18 column with a gradient elution.

-

Quantify the amount of this compound by comparing the peak area to a calibration curve prepared with analytical standards.

Conclusion

This compound is a molecule of considerable interest, primarily due to its central role in the formation of the food processing contaminant acrylamide. While its direct biological activity and interactions with specific signaling pathways remain an area for further investigation, its chemical properties and reactivity are well-characterized. The methodologies for its synthesis and analysis are established, providing a solid foundation for researchers in food science, toxicology, and drug development to further explore its significance. Future research may focus on elucidating any direct biological roles of this compound and developing more effective strategies to mitigate its formation into acrylamide during food processing.

References

- 1. This compound hydrochloride | 64017-81-8 | Benchchem [benchchem.com]

- 2. This compound hydrochloride | C3H9ClN2O | CID 22222288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. This compound hydrochloride AldrichCPR [sigmaaldrich.com]

- 6. This compound [myskinrecipes.com]

- 7. researchgate.net [researchgate.net]

- 8. The Formation of Acrylamide from and Its Reduction by this compound Occur Simultaneously During Thermal Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acrylamide formation in food: a mechanistic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. food.gov.uk [food.gov.uk]

The Pivotal Role of 3-Aminopropanamide in Organic Chemistry: A Technical Guide

For Immediate Release

[City, State] – [Date] – 3-Aminopropanamide, a versatile bifunctional molecule, serves as a crucial building block and intermediate in a wide array of applications, from the synthesis of life-saving pharmaceuticals to the chemistry of everyday foods. This technical guide provides an in-depth exploration of the synthesis, reactions, and core applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Synthesis

This compound, also known as β-alaninamide, possesses both a primary amine and a primary amide functional group, bestowing it with unique reactivity. Its physical and chemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₃H₈N₂O[1] |

| Molecular Weight | 88.11 g/mol [1] |

| CAS Number | 4726-85-6[1] |

| Appearance | Typically a solid |

| Solubility | Soluble in water and polar organic solvents |

The synthesis of this compound can be achieved through several routes, with the hydrolysis of β-aminopropionitrile being a common industrial method. For laboratory-scale synthesis, the direct amidation of β-alanine is a viable approach.

Experimental Protocol: Synthesis of this compound Hydrochloride from β-Alanine

A robust method for synthesizing the hydrochloride salt of this compound involves the esterification of β-alanine followed by amidation.

Materials:

-

β-Alanine

-

Anhydrous Methanol

-

Thionyl Chloride (SOCl₂)

-

Ammonia (gas or solution in methanol)

-

Dry Ether

-

Round-bottom flask, reflux condenser, magnetic stirrer, ice bath

Procedure:

-

Esterification: In a round-bottom flask, suspend β-alanine in anhydrous methanol at 0°C. Slowly add thionyl chloride dropwise while stirring. After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure to obtain β-alanine methyl ester hydrochloride.

-

Amidation: Dissolve the crude β-alanine methyl ester hydrochloride in a minimal amount of cold methanol and place it in a pressure vessel. Cool the vessel in a dry ice/acetone bath and condense ammonia gas into it. Seal the vessel and allow it to warm to room temperature. Stir for 24-48 hours.

-

Workup: Carefully vent the excess ammonia. Concentrate the reaction mixture under reduced pressure. The resulting solid can be recrystallized from an appropriate solvent system (e.g., ethanol/ether) to yield pure this compound hydrochloride.

Key Reactions of this compound

The dual functionality of this compound allows it to undergo a variety of chemical transformations, making it a valuable intermediate in organic synthesis.

N-Acylation

The primary amine of this compound can be readily acylated to form N-substituted derivatives. This reaction is fundamental in the synthesis of various bioactive molecules.

Experimental Protocol: General N-Acylation

Materials:

-

This compound hydrochloride

-

Acyl chloride or anhydride

-

A suitable base (e.g., triethylamine, pyridine)

-

Anhydrous dichloromethane (DCM) or other aprotic solvent

-

Magnetic stirrer, ice bath

Procedure:

-

Suspend this compound hydrochloride in anhydrous DCM.

-

Add a slight excess of the base (e.g., 2.2 equivalents) and stir the mixture at 0°C for 15-30 minutes.

-

Slowly add the acylating agent (1.0-1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Reduction to 1,3-Diaminopropane

The amide functionality of this compound can be reduced to a primary amine, yielding 1,3-diaminopropane, a valuable building block for heterocycles and polymers.[2]

Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. This procedure must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a fume hood by trained personnel.

Materials:

-

This compound

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Three-necked round-bottom flask, dropping funnel, reflux condenser, mechanical stirrer

Procedure:

-

In a three-necked flask, prepare a suspension of LiAlH₄ in anhydrous THF under an inert atmosphere.

-

Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for several hours until the reaction is complete (monitored by TLC or IR spectroscopy by observing the disappearance of the amide C=O stretch).

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid thoroughly with THF or ether.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

The resulting 1,3-diaminopropane can be purified by distillation.

Oxidation

The primary amine group of this compound can be oxidized, though this can be a complex transformation leading to various products depending on the oxidizing agent and reaction conditions. Controlled oxidation can potentially yield β-alanine or other valuable products.

The Role of this compound in Drug Development and Food Chemistry

This compound is a significant precursor in the synthesis of various heterocyclic compounds, which are scaffolds for many pharmaceutical agents.[3] Its structure is particularly suited for the synthesis of β-lactams and pyrimidines, classes of compounds with well-established antibacterial and other medicinal properties.

In the realm of food chemistry, this compound is a key intermediate in the Maillard reaction, the complex series of chemical reactions between amino acids and reducing sugars that gives browned food its distinctive flavor. Specifically, it is formed from the decarboxylation of asparagine and is a direct precursor to acrylamide, a potential carcinogen found in fried and baked goods.[4] Understanding the formation and subsequent reactions of this compound is crucial for developing strategies to mitigate acrylamide formation in food products.

Signaling Pathways and Experimental Workflows

The formation of acrylamide from asparagine via this compound during the Maillard reaction is a critical pathway in food science. The following diagram illustrates this transformation.

A general workflow for the synthesis of a substituted amide from this compound, a common step in drug discovery, is depicted below.

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. The following tables summarize the expected spectral characteristics.

¹H NMR (Proton NMR) Data (in D₂O)

| Proton | Chemical Shift (ppm) (Approx.) | Multiplicity | Coupling Constant (J, Hz) (Approx.) |

| -CH₂-C(=O)NH₂ | 2.5 - 2.7 | Triplet | 6-7 |

| -CH₂-NH₂ | 3.0 - 3.2 | Triplet | 6-7 |

¹³C NMR (Carbon NMR) Data (in D₂O)

| Carbon | Chemical Shift (ppm) (Approx.) |

| -C H₂-C(=O)NH₂ | 35 - 40 |

| -C H₂-NH₂ | 38 - 43 |

| -C =O | 175 - 180 |

FT-IR (Infrared) Spectroscopy Data

| Functional Group | Wavenumber (cm⁻¹) (Approx.) | Appearance |

| N-H Stretch (Amine) | 3400 - 3250 | Two bands, medium |

| N-H Stretch (Amide) | 3350 - 3180 | Two bands, medium |

| C=O Stretch (Amide I) | 1690 - 1650 | Strong, sharp |

| N-H Bend (Amine) | 1650 - 1580 | Medium |

| N-H Bend (Amide II) | 1640 - 1550 | Medium |

Mass Spectrometry (MS) Data

| Fragmentation | m/z (Approx.) |

| [M]⁺ | 88 |

| [M - NH₃]⁺ | 71 |

| [CONH₂]⁺ | 44 |

| [CH₂CH₂NH₂]⁺ | 44 |

This guide underscores the multifaceted role of this compound in organic chemistry. Its accessibility and versatile reactivity ensure its continued importance as a key molecular scaffold in the development of new chemical entities for a broad range of scientific and industrial applications.

References

An In-depth Technical Guide to the Synthesis of 3-Aminopropanamide Hydrochloride

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-aminopropanamide hydrochloride, a key intermediate in various chemical processes and a subject of interest in food science and drug development. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visual representations of the synthetic routes and related biochemical pathways.

Synthesis Pathway I: From Acrylonitrile

One of the most common and industrially relevant methods for synthesizing this compound hydrochloride begins with the reaction of acrylonitrile with ammonia. This pathway involves a three-step process: the formation of β-aminopropionitrile, its subsequent hydrolysis to β-aminopropionic acid (also known as β-alanine), and the final conversion to this compound hydrochloride.

Experimental Protocols

Step 1: Synthesis of β-Aminopropionitrile

A high-yield procedure involves the reaction of acrylonitrile with aqueous ammonia under elevated temperature and pressure.

-

Materials: Acrylonitrile, 28% aqueous ammonia solution, steel bomb reactor.

-

Procedure: A one-gallon capacity steel bomb is charged with twenty gram moles of ammonia as a 28% aqueous solution. The solution is heated to 112°C. Two gram moles of acrylonitrile are then introduced into the hot aqueous ammonia. The reaction is maintained under the vapor pressure of the reactants at this temperature. This method ensures that ammonia is always in molar excess. Following the reaction, the β-aminopropionitrile is isolated by distillation.

-

Yield: This process can achieve yields as high as 82.2% of β-aminopropionitrile.

Step 2: Hydrolysis of β-Aminopropionitrile to β-Aminopropionic Acid

The synthesized β-aminopropionitrile is hydrolyzed under alkaline conditions to produce the sodium salt of β-aminopropionic acid, which is then neutralized.

-

Materials: β-aminopropionitrile, Sodium hydroxide (NaOH), Hydrochloric acid (HCl).

-

Procedure: The β-aminopropionitrile is hydrolyzed at 90-95°C in the presence of sodium hydroxide. The reaction mixture is heated for 1-2 hours to form sodium aminopropionate. After cooling, an appropriate amount of water is added, and the solution is neutralized by the dropwise addition of hydrochloric acid until a pH of 7.0-7.2 is reached. The solution is then filtered to remove any insoluble impurities. The filtrate is concentrated under reduced pressure until a large amount of solid precipitates. The crude β-aminopropionic acid is then purified by recrystallization from water.

-

Yield: A yield of 92% for β-aminopropionic acid can be achieved through this method.

Step 3: Conversion of β-Aminopropionic Acid to this compound Hydrochloride

The final step involves the conversion of β-aminopropionic acid to the target molecule. A common laboratory-scale method proceeds through the formation of the methyl ester followed by amidation.

-

Materials: β-Aminopropionic acid (β-alanine), Methanol (MeOH), Thionyl chloride (SOCl₂), Ammonia.

-

Procedure:

-

Esterification: To a 100 mL round-bottom flask containing 60 mL of methanol, cooled in an ice bath, slowly add 4 mL of thionyl chloride through a constant pressure dropping funnel. An exhaust trap with NaOH solution should be used to absorb the evolving HCl and SO₂ gases. Stir the mixture for 1 hour in the ice bath. Add 8 mmol of β-alanine to the reaction mixture and continue stirring at room temperature for 30 minutes. Heat the reaction mixture to reflux at 66°C for 6 hours. Monitor the reaction progress by TLC until

-

β-Alaninamide: A Technical Guide to its Biological Activity and Function

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

β-Alaninamide, the amide derivative of the non-proteinogenic amino acid β-alanine, primarily functions as a substrate for the ubiquitous cell-surface enzyme Aminopeptidase N (APN, also known as CD13). Its core biological activity lies in its enzymatic hydrolysis to yield β-alanine, effectively serving as a pro-drug for this versatile molecule. The subsequent physiological effects are therefore attributable to the biological roles of β-alanine, which include serving as a rate-limiting precursor to the dipeptide carnosine, a potent intracellular pH buffer and antioxidant. This guide provides a comprehensive overview of the known biological activities of β-alaninamide, its metabolic fate, and the functional consequences of its conversion to β-alanine. Detailed experimental protocols for the characterization of its enzymatic hydrolysis and the quantification of its metabolic product are also presented.

Core Biological Activity: Hydrolysis by Aminopeptidase N (CD13)

The principal biological activity of β-alaninamide is its role as a substrate for Aminopeptidase N (APN/CD13), a zinc-dependent metalloprotease widely expressed on the surface of various cell types, including endothelial, epithelial, and hematopoietic cells[1]. APN cleaves neutral amino acids from the N-terminus of peptides and polypeptides, and its activity on β-alaninamide results in the hydrolysis of the amide bond to release β-alanine and ammonia.

Enzymatic Reaction

The enzymatic conversion of β-alaninamide to β-alanine is a hydrolytic cleavage reaction catalyzed by APN.

References

An In-depth Technical Guide to the Reactivity of 3-Aminopropanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopropanamide (also known as β-alaninamide) is a primary amino amide of significant interest in organic synthesis and food chemistry. Its bifunctional nature, possessing both a nucleophilic primary amine and a hydrolyzable amide group, dictates its chemical reactivity. This technical guide provides a comprehensive overview of the reactivity of this compound, detailing its key chemical transformations, including reactions at the amine and amide functionalities. This document summarizes key physicochemical properties, provides detailed experimental protocols for representative reactions, and illustrates relevant reaction pathways and workflows using logical diagrams to support researchers in the fields of chemistry and drug development.

Introduction

This compound is the amide derivative of the naturally occurring beta-amino acid, β-alanine. It serves as a versatile building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[1] Notably, it is a key intermediate in the Maillard reaction between asparagine and reducing sugars, which leads to the formation of acrylamide in thermally processed foods.[2][3] Understanding the reactivity of its primary amine and amide groups is crucial for its application in synthesis and for mitigating the formation of undesirable byproducts in food processing.

Physicochemical and Spectroscopic Data

The reactivity of this compound is a direct consequence of its structure and electronic properties. The following tables summarize key quantitative data for this compound and its hydrochloride salt, which is a common commercially available form.[4][5]

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound HCl | Source |

| Molecular Formula | C₃H₈N₂O | C₃H₉ClN₂O | [6] |

| Molecular Weight | 88.11 g/mol | 124.57 g/mol | [4][6] |

| CAS Number | 4726-85-6 | 64017-81-8 | [4] |

| pKa (of conjugate acid) | ~10.24 (estimated) | Not Applicable | [7] |

Note: The pKa value is estimated based on the pKa of the amino group in β-alanine, its corresponding carboxylic acid.[7] The basicity of an amine is quantified by the pKa of its conjugate acid (pKaH); a higher pKaH indicates a stronger base.[8]

Table 2: Spectroscopic Data Interpretation for this compound

| Spectroscopic Technique | Key Features | Expected Wavenumbers/Shifts |

| Infrared (IR) Spectroscopy | N-H stretch (primary amine), C=O stretch (primary amide), N-H bend | ~3300-3500 cm⁻¹ (two bands), ~1650 cm⁻¹, ~1600 cm⁻¹ |

| ¹H NMR Spectroscopy | -CH₂- adjacent to NH₂, -CH₂- adjacent to C=O, -NH₂ (amine), -NH₂ (amide) | δ ~2.8-3.2 ppm (t), δ ~2.2-2.5 ppm (t), variable, variable |

| ¹³C NMR Spectroscopy | Carbonyl carbon (C=O), -CH₂- adjacent to NH₂, -CH₂- adjacent to C=O | δ ~175 ppm, δ ~38 ppm, δ ~35 ppm |

Chemical Reactivity and Key Transformations

The reactivity of this compound is characterized by the distinct chemistries of its primary amine and primary amide functional groups.

Reactions of the Primary Amine Group

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile and a base.

N-acylation is a fundamental reaction of primary amines, forming a new amide bond. This reaction is crucial for peptide synthesis and the introduction of protecting groups. A common method involves the reaction of the amine with an acylating agent such as an acyl chloride or anhydride in the presence of a base.

Reactions of the Primary Amide Group

The amide functional group is significantly less reactive than other carboxylic acid derivatives due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. However, it can undergo hydrolysis under forcing conditions.

Amides can be hydrolyzed to their corresponding carboxylic acids under either acidic or basic conditions, typically requiring heat.[9][10][11]

-

Acid-Catalyzed Hydrolysis: This reaction is catalyzed by strong acids like HCl or H₂SO₄.[10][11] The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water.[9]

-

Base-Catalyzed Hydrolysis: This reaction is promoted by a strong base, such as NaOH. The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. This process is generally slower than acid-catalyzed hydrolysis and often requires more vigorous heating.[12]

Intramolecular Reactivity

Given the proximity of the amine and amide groups, the potential for intramolecular cyclization exists. However, the formation of a four-membered ring is energetically unfavorable. Searches of the chemical literature did not yield specific examples of the intramolecular cyclization of this compound, suggesting this is not a facile or commonly observed reaction pathway. The formation of such a strained ring system is likely to have a high activation energy barrier.

Role in the Maillard Reaction

This compound is a well-established intermediate in the Maillard reaction, which is responsible for the browning and flavor development in cooked foods.[3][13] In this complex series of reactions, asparagine reacts with reducing sugars to form a Schiff base, which then decarboxylates to yield this compound.[3] Subsequent elimination of ammonia from this compound leads to the formation of acrylamide, a known neurotoxin and potential carcinogen.[13][14]

Experimental Protocols

The following protocols are representative examples of the key reactions of this compound.

Protocol 1: N-Acetylation of this compound

This protocol describes a general method for the acetylation of a primary amine using acetyl chloride in the presence of a base.

Materials:

-

This compound hydrochloride

-

Triethylamine (TEA)

-

Acetyl chloride

-

Acetone

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Concentrated hydrochloric acid (HCl)

-

Brine solution (36% aqueous NaCl)

Procedure:

-

Dissolve 1.5 equivalents of sodium acetate trihydrate in a brine solution.

-

Add 1.0 equivalent of this compound hydrochloride and 1.1 equivalents of triethylamine in acetone to the brine solution.

-

Cool the mixture in an ice bath and add 1.1 equivalents of acetyl chloride in acetone dropwise with continuous stirring.

-

After the addition is complete, continue stirring for one hour at room temperature.

-

Carefully add saturated NaHCO₃ solution until effervescence ceases to neutralize any remaining acetyl chloride.

-

Acidify the reaction mixture with concentrated HCl.

-

The N-acetylated product can then be isolated by extraction with an appropriate organic solvent and purified by recrystallization or column chromatography.

Protocol 2: Acid-Catalyzed Hydrolysis of this compound

This protocol provides a general procedure for the hydrolysis of a primary amide to the corresponding carboxylic acid.[9][10]

Materials:

-

This compound

-

Dilute hydrochloric acid (e.g., 3 M HCl)

-

Sodium hydroxide (for neutralization)

Procedure:

-

Dissolve this compound in an excess of dilute hydrochloric acid in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the solution to room temperature.

-

The resulting solution will contain β-alanine (as its hydrochloride salt) and ammonium chloride.[10]

-

The β-alanine can be isolated by neutralizing the solution and employing techniques such as ion-exchange chromatography or crystallization.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows related to the reactivity of this compound.

References

- 1. This compound hydrochloride | 64017-81-8 | Benchchem [benchchem.com]

- 2. The Formation of Acrylamide from and Its Reduction by this compound Occur Simultaneously During Thermal Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. food.gov.uk [food.gov.uk]

- 4. This compound hydrochloride | C3H9ClN2O | CID 22222288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound hydrochloride | CAS#:64017-81-8 | Chemsrc [chemsrc.com]

- 6. echemi.com [echemi.com]

- 7. β-Alanine - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 13. Frontiers | Acrylamide, a toxic maillard by-product and its inhibition by sulfur-containing compounds: A mini review [frontiersin.org]

- 14. researchgate.net [researchgate.net]

The Dual Role of 3-Aminopropanamide: A Precursor and Mitigator of Acrylamide Formation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Acrylamide, a process-induced contaminant classified as a probable human carcinogen, has garnered significant attention in food safety and toxicology. Its formation in carbohydrate-rich foods cooked at high temperatures is primarily attributed to the Maillard reaction between the amino acid asparagine and reducing sugars. A key intermediate in this pathway, 3-aminopropanamide (3-APA), has been identified as a highly efficient precursor to acrylamide.[1][2] This technical guide provides a comprehensive overview of the chemistry of 3-APA as an acrylamide precursor, detailed experimental protocols for studying its conversion, and quantitative data on this transformation. Furthermore, it explores the paradoxical role of 3-APA in also contributing to the reduction of acrylamide levels under certain conditions.

Chemical Pathways of Acrylamide Formation from this compound

The conversion of asparagine to acrylamide can proceed through several pathways, with the formation of 3-APA being a critical step. 3-APA is the decarboxylated form of asparagine and can be generated through both enzymatic and thermal processes.[3] Once formed, 3-APA can be readily converted to acrylamide via deamination, the removal of an amino group.[1] This reaction is influenced by several factors, including temperature, pH, water activity, and the presence of carbonyl compounds.[1]

Notably, 3-APA is considered a more potent precursor to acrylamide than asparagine itself, exhibiting a significantly higher efficacy in acrylamide generation, particularly in the absence of other "catalysts".[3] The deamination of 3-APA can occur at elevated temperatures, leading to the formation of acrylamide with high yields.

In a fascinating turn of chemical reactivity, 3-APA can also participate in the mitigation of acrylamide. Through a Michael addition reaction, 3-APA can react with acrylamide to form adducts, effectively reducing the concentration of free acrylamide.[4] The primary adduct formed is 3,3',3''-nitrilotris, which has demonstrated significantly lower cytotoxicity compared to acrylamide.[4] This dual role of 3-APA as both a precursor and a mitigator highlights the complexity of the chemical reactions occurring during thermal processing.

The following diagram illustrates the primary pathway for the formation of acrylamide from asparagine via the this compound intermediate.

Quantitative Data Summary

The following tables summarize quantitative data on the conversion of this compound to acrylamide and the reduction of acrylamide by 3-APA under various experimental conditions.

Table 1: Acrylamide (AA) Formation from this compound (3-APA) in Model Systems

| Precursor(s) | Temperature (°C) | pH | Model System Conditions | Acrylamide Yield (mol%) | Reference |

| 3-APA | 170 | Aqueous | In the absence of carbohydrates | ~63 | Granvogl et al., 2004 |

| 3-APA + Glucose | 170 | Aqueous buffer | - | ~28 | Granvogl et al., 2004 |

| Asparagine + Glucose/2-oxopropionic acid | - | - | Model studies | 0.1 - 0.4 (as 3-APA) | [3] |

Table 2: Reduction of Acrylamide by this compound via Michael Addition

| 3-APA:Acrylamide Molar Ratio | Temperature (°C) | Heating Duration (min) | Acrylamide Reduction (%) | Reference |

| 5:3 | 160 | 20 | up to 47.29 | [4] |

Experimental Protocols

Protocol 1: Kinetic Study of the Conversion of this compound to Acrylamide

This protocol describes a method to study the kinetics of acrylamide formation from 3-APA in an aqueous model system.

1. Materials and Reagents:

-

This compound hydrochloride (3-APA·HCl)

-

Acrylamide (analytical standard)

-

¹³C₃-Acrylamide (internal standard)

-

Phosphate buffer (0.1 M, pH 7.0)

-

Ultrapure water

-

Formic acid

-

Methanol (LC-MS grade)

-

Screw-cap reaction vials (heat-resistant)

-

Heating block or oil bath

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system

2. Preparation of Solutions:

-

3-APA Stock Solution (10 mM): Dissolve the appropriate amount of 3-APA·HCl in phosphate buffer.

-

Acrylamide Standard Stock Solution (1 mg/mL): Dissolve 10 mg of acrylamide in 10 mL of ultrapure water.

-

¹³C₃-Acrylamide Internal Standard Stock Solution (1 mg/mL): Prepare as for the acrylamide standard.

-

Working Standards: Prepare a series of acrylamide working standards (e.g., 5 to 1000 ng/mL) by diluting the stock solution with ultrapure water. Each working standard should contain the internal standard at a fixed concentration (e.g., 100 ng/mL).

3. Experimental Procedure:

-

Reaction Setup: In a reaction vial, add 1 mL of the 10 mM 3-APA stock solution.

-

Incubation: Place the vials in a preheated heating block or oil bath at the desired temperatures (e.g., 120, 140, 160, 180, 200 °C).[5]

-

Sampling: At specific time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), remove a vial from the heat and immediately quench the reaction by placing it in an ice bath.

-

Sample Preparation for Analysis:

-

To the 1 mL reaction mixture, add a known amount of ¹³C₃-acrylamide internal standard.

-

Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

-

4. LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method for the quantification of acrylamide (see Protocol 2).

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of acrylamide to the internal standard against the concentration of the working standards.

-

Determine the concentration of acrylamide in the reaction samples from the calibration curve.

-

Plot the concentration of acrylamide versus time for each temperature to determine the reaction kinetics.

Protocol 2: Simultaneous Quantification of this compound and Acrylamide by LC-MS/MS

This protocol provides a general procedure for the analysis of 3-APA and acrylamide. Method optimization and validation are crucial for accurate quantification.

1. Sample Preparation:

-

Extraction: For solid samples, homogenize and extract with water or a suitable solvent mixture (e.g., water/acetonitrile).[6][7] For liquid samples, dilute as necessary.

-

Internal Standard Spiking: Add a known amount of isotopically labeled internal standards (¹³C₃-acrylamide and, if available, labeled 3-APA) to the sample extract.

-

Cleanup (if necessary): For complex matrices, a cleanup step using solid-phase extraction (SPE) may be required to remove interferences.[8]

2. LC-MS/MS Conditions (Example):

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A column suitable for retaining polar compounds, such as a porous graphitic carbon or a HILIC column.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid.[6]

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions:

-

Acrylamide: m/z 72 -> 55

-

¹³C₃-Acrylamide: m/z 75 -> 58

-

This compound: m/z 89 -> 72 (or other optimized transition)

-

3. Calibration and Quantification:

-

Prepare a set of calibration standards containing both 3-APA and acrylamide at various concentrations, each spiked with the internal standards at a constant concentration.[9]

-

Generate a calibration curve for each analyte by plotting the peak area ratio of the analyte to its corresponding internal standard against the analyte concentration.

-

Quantify 3-APA and acrylamide in the samples using the respective calibration curves.

Visualizing the Process: Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the conversion of this compound to acrylamide.

Conclusion

This compound is a critical intermediate in the formation of acrylamide in thermally processed foods. Its high reactivity makes it a more potent precursor than asparagine. Understanding the chemical pathways and the factors influencing the conversion of 3-APA to acrylamide is essential for developing effective mitigation strategies. The detailed experimental protocols provided in this guide offer a framework for researchers to investigate these processes in a controlled laboratory setting. Furthermore, the dual role of 3-APA in both forming and reducing acrylamide underscores the complexity of the chemical reactions involved and highlights the need for further research to fully elucidate these mechanisms. This knowledge is paramount for ensuring food safety and for the development of novel approaches in the pharmaceutical and food industries to minimize consumer exposure to acrylamide.

References

- 1. Conversion of 3-aminopropionamide and 3-alkylaminopropionamides into acrylamide in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lcms.cz [lcms.cz]

- 3. researchgate.net [researchgate.net]

- 4. The Formation of Acrylamide from and Its Reduction by this compound Occur Simultaneously During Thermal Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Impact of pH on the kinetics of acrylamide formation/elimination reactions in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. Rapid sample preparation method for LC-MS/MS or GC-MS analysis of acrylamide in various food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

- 9. brieflands.com [brieflands.com]

Spectral Analysis of 3-Aminopropanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral characteristics of 3-aminopropanamide (also known as β-alanine amide), a compound of interest in various research and development sectors. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule, along with standardized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound (C₃H₈N₂O), both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show two distinct triplets, corresponding to the two methylene groups (-CH₂-).

| Proton Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) |

| H₂N-CH₂ -CH₂-CONH₂ | ~2.9 - 3.1 | Triplet | ~6-7 |

| H₂N-CH₂-CH₂ -CONH₂ | ~2.3 - 2.5 | Triplet | ~6-7 |

| H₂N -CH₂-CH₂-CONH₂ | Broad Singlet | - | - |

| H₂N-CH₂-CH₂-CONH₂ | Broad Singlet | - | - |

Note: The chemical shifts of the amine (N-H) protons are highly dependent on the solvent and concentration and may appear as a broad singlet.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound will exhibit three signals corresponding to the three unique carbon atoms in the molecule.

| Carbon Assignment | Chemical Shift (δ) ppm (Predicted) |

| H₂N-C H₂-CH₂-CONH₂ | ~35 - 40 |

| H₂N-CH₂-C H₂-CONH₂ | ~38 - 43 |

| H₂N-CH₂-CH₂-C ONH₂ | ~175 - 180 |

Experimental Protocol for NMR Spectroscopy

A standardized protocol for obtaining high-quality NMR spectra of this compound is as follows:

-

Sample Preparation:

-

Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃). The choice of solvent will depend on the sample's solubility.

-

If the sample contains particulate matter, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0 ppm, for accurate chemical shift referencing.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger sample quantity (50-100 mg) may be necessary. Utilize proton decoupling to simplify the spectrum. A relaxation delay of 1-2 seconds between pulses is recommended to ensure accurate integration, especially for quantitative analysis.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for its primary amine and primary amide groups.

Characteristic IR Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Primary Amine & Amide | 3100 - 3500 | Strong, Broad (often two peaks for the amide) |

| C=O Stretch | Primary Amide | 1630 - 1695 | Strong, Sharp |

| N-H Bend | Primary Amine & Amide | 1550 - 1650 | Medium to Strong |

| C-N Stretch | Amine & Amide | 1000 - 1350 | Medium |

Note: The N-H stretching region may show two distinct peaks for the symmetric and asymmetric stretching of the -NH₂ group in the primary amide.[1][2] Hydrogen bonding can cause significant broadening of the N-H and C=O stretching bands.

Experimental Protocol for FT-IR Spectroscopy

For a solid sample like this compound, the following protocol can be used:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. The molecular weight of this compound is 88.11 g/mol .[3]

Expected Mass Spectrum Data (Electron Ionization - EI)

| m/z | Proposed Fragment | Significance |

| 88 | [C₃H₈N₂O]⁺ | Molecular Ion (M⁺) |

| 71 | [M - NH₃]⁺ | Loss of ammonia |

| 44 | [CONH₂]⁺ | Characteristic fragment for primary amides resulting from α-cleavage.[4] |

| 43 | [CH₂CONH]⁺ | |

| 30 | [CH₂NH₂]⁺ |

Note: The relative intensities of the peaks can vary depending on the ionization energy and the specific instrument used.

Experimental Protocol for Mass Spectrometry

A general protocol for obtaining an EI mass spectrum is as follows:

-

Sample Introduction:

-

Introduce a small amount of the volatile sample into the ion source of the mass spectrometer. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for samples that are amenable to this separation technique.

-

-

Ionization:

-

Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[4]

-

-

Mass Analysis and Detection:

-

Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

The separated ions are then detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the comprehensive spectral analysis of a chemical compound like this compound.

Caption: Workflow of Spectral Analysis for this compound.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. beta-Alaninamide | C3H8N2O | CID 192802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 3-Aminopropanamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 3-aminopropanamide hydrochloride (CAS RN: 64017-81-8), a compound of interest in various research and development fields. Due to the limited availability of specific quantitative data in public literature, this document focuses on presenting established qualitative information alongside detailed, standardized experimental protocols that can be employed to thoroughly characterize the solubility and stability profiles of this compound.

Core Concepts: Solubility and Stability in Drug Development

The solubility and stability of a compound are critical physicochemical properties that profoundly influence its suitability for development as a therapeutic agent.

Solubility dictates the bioavailability of a drug, affecting its absorption and distribution in the body. Poor aqueous solubility is a major hurdle in drug development, often leading to inadequate and variable absorption. Understanding the solubility of a compound in various solvents is crucial for formulation development, enabling the design of appropriate delivery systems.

Stability refers to the ability of a compound to resist chemical change or degradation over time under various environmental conditions, including temperature, pH, light, and humidity. Degradation can lead to a loss of potency, the formation of potentially toxic byproducts, and a shortened shelf-life. Stability studies are a regulatory requirement and are essential for ensuring the safety and efficacy of a drug product.

Solubility Profile of this compound Hydrochloride

Currently, detailed quantitative solubility data for this compound hydrochloride across a range of solvents and temperatures is not widely available in published literature. However, some qualitative information has been reported.

Table 1: Qualitative and Exemplar Quantitative Solubility Data for this compound Hydrochloride

| Solvent | Temperature (°C) | Solubility | Data Type |

| Methanol | Not Specified | Soluble[1] | Qualitative |

| Water | 25 | Data Not Available | - |

| Ethanol | 25 | Data Not Available | - |

| Dimethyl Sulfoxide (DMSO) | 25 | Data Not Available | - |

| Phosphate Buffered Saline (pH 7.4) | 25 | Example: 50 mg/mL | Illustrative |

Note: The quantitative value provided is for illustrative purposes only and is intended to demonstrate how experimental data would be presented. Researchers must determine the solubility experimentally.

Stability Profile of this compound Hydrochloride

Potential Degradation Pathways:

-

Hydrolysis: The amide functional group may be susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 3-aminopropanoic acid and ammonia.

-

Oxidation: The primary amine group could be prone to oxidation, which can be influenced by factors such as the presence of metal ions and exposure to atmospheric oxygen.[2][3]

Table 2: Exemplar Stability Data for this compound Hydrochloride

| Condition | Parameter | Result | Data Type |

| pH Stability | |||

| pH 2 (Acidic) | % Degradation after 7 days at 25°C | Example: < 2% | Illustrative |

| pH 7 (Neutral) | % Degradation after 7 days at 25°C | Example: < 1% | Illustrative |

| pH 10 (Basic) | % Degradation after 7 days at 25°C | Example: 5-10% | Illustrative |

| Thermal Stability | |||

| 40°C / 75% RH | % Degradation after 1 month | Data Not Available | - |

| Photostability | |||

| ICH Q1B Option 2 | % Degradation after exposure | Data Not Available | - |

| Oxidative Stability | |||

| 3% H₂O₂ | % Degradation after 24 hours | Data Not Available | - |

Note: The quantitative values provided are for illustrative purposes only. A full stability-indicating assay should be performed to obtain accurate data.

Experimental Protocols

To empower researchers to determine the precise solubility and stability of this compound hydrochloride, the following detailed experimental protocols are provided. These are standard, widely accepted methods in the pharmaceutical industry.

Thermodynamic (Equilibrium) Solubility Determination

This protocol determines the saturation solubility of a compound at equilibrium.

Methodology:

-

Preparation: Add an excess amount of solid this compound hydrochloride to a known volume of the desired solvent (e.g., water, ethanol, buffer) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.45 µm filter.

-

Quantification: Dilute the clear filtrate with an appropriate solvent and quantify the concentration of this compound hydrochloride using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is reported in units such as mg/mL or µg/mL.

Kinetic Solubility Determination

This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound hydrochloride in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution into the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with shaking.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or by visual inspection to identify the concentration at which precipitation occurs.

-

Quantification (Optional): Alternatively, filter the solutions and quantify the concentration in the filtrate using HPLC-UV or LC-MS/MS.

Stability-Indicating HPLC Method for Forced Degradation Studies

This protocol outlines a general procedure for developing a stability-indicating HPLC method and performing forced degradation studies.

Methodology:

-

Method Development:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Detection: UV detection at a wavelength where this compound hydrochloride has significant absorbance.

-

Optimization: The method should be optimized to achieve good peak shape for the parent compound and separation from any potential degradation products.

-

-

Forced Degradation Studies:

-

Acid Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

-

Photodegradation: Expose a solution of the compound to light according to ICH Q1B guidelines.

-

-

Analysis: Analyze samples from each stress condition at various time points using the developed HPLC method. The method is considered "stability-indicating" if it can resolve the parent peak from all degradation product peaks.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Thermodynamic and Kinetic Solubility Determination.

Caption: Workflow for Forced Degradation and Stability Testing.

Conclusion

While specific quantitative data on the solubility and stability of this compound hydrochloride are limited in the public domain, this guide provides a framework for its comprehensive characterization. The provided experimental protocols for determining thermodynamic and kinetic solubility, as well as for conducting forced degradation studies with a stability-indicating HPLC method, offer researchers the necessary tools to generate reliable and crucial data for drug development purposes. A thorough understanding of these properties is paramount for advancing any compound through the development pipeline.

References

- 1. This compound hydrochloride | CAS#:64017-81-8 | Chemsrc [chemsrc.com]

- 2. This compound hydrochloride | 64017-81-8 | Benchchem [benchchem.com]

- 3. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to 3-Aminopropanamide Derivatives

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 3-aminopropanamide derivatives, a promising class of compounds with diverse therapeutic applications. This document outlines their synthesis, mechanisms of action, and potential uses in oncology, infectious diseases, and neurodegenerative disorders, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction to this compound Derivatives

This compound and its derivatives are versatile small molecules that serve as crucial intermediates in organic synthesis and as bioactive agents in their own right.[1][2] Their structural backbone offers a flexible scaffold for chemical modifications, leading to a wide array of compounds with distinct pharmacological profiles. These derivatives have garnered significant attention in drug discovery for their potential to modulate key biological pathways implicated in various diseases.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various chemical strategies. A common method involves the reaction of an appropriate amine with a derivatized propanoyl chloride or through amide coupling reactions with a carboxylic acid precursor.

General Synthesis Scheme:

Caption: General synthesis workflow for this compound derivatives.

Potential Therapeutic Applications

Anticancer Activity

Several this compound derivatives have demonstrated potent anticancer activity, primarily through the inhibition of key signaling pathways involved in tumor growth and proliferation.

3.1.1. EGFR Inhibition:

A significant mechanism of action for some this compound derivatives is the irreversible inhibition of the Epidermal Growth Factor Receptor (EGFR).[3][4][5][6][7] These compounds can act as "warheads," forming covalent bonds with cysteine residues in the EGFR active site, leading to sustained inhibition, even in drug-resistant cancer cell lines.[3][4][5][6][7]

EGFR Signaling Pathway and Inhibition:

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.

3.1.2. PI3K/Akt/mTOR Pathway Inhibition:

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer.[2][8][9][10][11] Some flavonoid-based amide derivatives have been shown to target this pathway, leading to the downregulation of phosphorylated PI3K and Akt, and subsequent induction of apoptosis.[12]

PI3K/Akt/mTOR Signaling Pathway:

Caption: Targeting the PI3K/Akt/mTOR pathway.

3.1.3. Wnt/β-catenin Pathway Modulation:

The Wnt/β-catenin signaling pathway plays a crucial role in embryogenesis and tissue homeostasis, and its aberrant activation is linked to various cancers.[1][13][14][15][16] Certain amide derivatives have demonstrated the ability to inhibit Wnt/β-catenin signaling, presenting another avenue for anticancer therapy.

Canonical Wnt/β-catenin Signaling Pathway:

References

- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 2. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms Underlying the Antitumor Activity of this compound Irreversible Inhibitors of the Epidermal Growth Factor Receptor in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Irreversible inhibition of epidermal growth factor receptor activity by 3-aminopropanamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Molecular mechanisms underlying the antitumor activity of this compound irreversible inhibitors of the epidermal growth factor receptor in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 9. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 11. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 12. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Aminopropanamide from Acrylonitrile and Ammonia

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopropanamide, also known as β-alaninamide, is a valuable bifunctional molecule utilized as a building block in the synthesis of a variety of organic compounds. Its structure, incorporating both a primary amine and a primary amide, makes it a versatile intermediate for the preparation of pharmaceuticals, agrochemicals, and specialty polymers. Notably, it serves as a precursor for β-alanine derivatives and various heterocyclic compounds. This document provides detailed protocols for a two-step synthesis of this compound from readily available starting materials, acrylonitrile and ammonia. The synthesis involves the initial formation of β-aminopropionitrile, followed by its selective hydrolysis to the desired amide.

Synthetic Pathway Overview

The synthesis of this compound from acrylonitrile and ammonia is most effectively carried out in a two-step process. The first step involves the Michael addition of ammonia to acrylonitrile to yield β-aminopropionitrile. The second, and more critical step, is the selective hydrolysis of the nitrile group of β-aminopropionitrile to a primary amide, without over-hydrolysis to the corresponding carboxylic acid (β-alanine).

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of β-Aminopropionitrile from Acrylonitrile and Ammonia

This protocol is adapted from a well-established procedure for the synthesis of β-aminopropionitrile.[1]

Materials:

-

Acrylonitrile (freshly distilled if necessary)

-

Concentrated ammonium hydroxide (28-30% ammonia)

-

Heavy-walled, pressure-resistant bottles with secure stoppers

-

Round-bottom flask

-

Distillation apparatus

-

Vacuum source

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, place 400 mL of concentrated ammonium hydroxide into each of four 1-L heavy-walled bottles. Cool the ammonium hydroxide in an ice bath.

-

Addition of Acrylonitrile: To each bottle, add 100 mL (80 g, 1.5 moles) of cold acrylonitrile. Immediately and securely wire the stoppers in place.

-

Reaction: Shake each bottle intermittently. The mixture will become homogeneous after approximately 5 minutes. A slow exothermic reaction will cause the temperature to rise to about 65°C over 10 minutes. The pressure will increase to less than 2 atm. Place the bottles, wrapped in a towel for safety, in the fume hood and allow them to stand for several hours or overnight.

-

Work-up: After the reaction period, carefully unstopper the bottles in the fume hood. Combine the reaction mixtures into a 3-L round-bottom flask.

-

Removal of Volatiles: Distill the water and excess ammonia under reduced pressure until the boiling point of the residue is approximately 50°C at 20 mm Hg.

-

Fractional Distillation: Transfer the remaining higher-boiling products to a 1-L Claisen flask and perform fractional distillation under reduced pressure. Collect the fraction boiling at 79-81°C at 16 mm Hg (or 87-89°C at 20 mm Hg). This fraction is β-aminopropionitrile.

Data Presentation:

| Parameter | Value | Reference |

| Starting Material | Acrylonitrile | [1] |

| Reagent | Concentrated Ammonium Hydroxide | [1] |

| Product | β-Aminopropionitrile | [1] |

| Boiling Point | 79-81°C / 16 mmHg | [1] |

| Yield | 31-33% (primary amine) | [1] |

Note: The reaction also produces bis-(β-cyanoethyl)amine as a significant byproduct.

Step 2: Selective Hydrolysis of β-Aminopropionitrile to this compound

The selective hydrolysis of a nitrile to an amide in the presence of an amine requires carefully controlled conditions to prevent over-hydrolysis to the carboxylic acid. The following is a proposed protocol based on general principles of controlled nitrile hydrolysis.

Materials:

-

β-Aminopropionitrile

-

Concentrated sulfuric acid or concentrated hydrochloric acid

-

Sodium hydroxide solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Round-bottom flask

-

Magnetic stirrer and hotplate

-

pH meter or pH paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a known amount of β-aminopropionitrile in water.

-

Controlled Acid Hydrolysis: Cool the solution in an ice bath and slowly add a stoichiometric amount of concentrated acid (e.g., sulfuric acid or hydrochloric acid) while stirring.

-

Reaction: Heat the reaction mixture to a carefully controlled temperature (e.g., 40-50°C) and monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The goal is to stop the reaction once the starting nitrile has been consumed but before significant formation of the carboxylic acid is observed.

-

Neutralization: Once the reaction is deemed complete, cool the mixture in an ice bath and carefully neutralize it to a pH of 7-8 by the slow addition of a sodium hydroxide solution.

-

Extraction: Extract the aqueous solution multiple times with a suitable organic solvent, such as ethyl acetate.

-

Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product may be further purified by recrystallization or column chromatography.

Data Presentation:

| Parameter | Target Value/Method |

| Starting Material | β-Aminopropionitrile |

| Product | This compound |

| Expected Yield | 60-80% (target) |

| Purity Analysis | HPLC, NMR Spectroscopy |

| Structure Confirmation | ¹H NMR, ¹³C NMR, Mass Spectrometry |

Note: The conditions for selective hydrolysis (acid concentration, temperature, and reaction time) may require optimization for the specific scale of the reaction.

Logical Workflow for Synthesis and Analysis

Caption: Workflow for the synthesis and analysis.

Safety Precautions

-

Acrylonitrile is highly flammable, toxic, and a suspected carcinogen. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Ammonia is corrosive and has a pungent, irritating odor. Handle concentrated ammonium hydroxide with care in a fume hood.

-

The reaction between acrylonitrile and ammonia is exothermic and can generate pressure. Use appropriate pressure-rated glassware and take necessary safety precautions.

-

Handle strong acids and bases with care.

Conclusion

The two-step synthesis outlined in these application notes provides a viable pathway for the laboratory-scale preparation of this compound from acrylonitrile and ammonia. While the initial amination of acrylonitrile is a straightforward process, the subsequent selective hydrolysis of β-aminopropionitrile requires careful control of reaction parameters to achieve a good yield of the desired amide and minimize the formation of the corresponding carboxylic acid. The provided protocols, data tables, and diagrams offer a comprehensive guide for researchers and professionals in the field of chemical synthesis and drug development.

References

Application Notes and Protocols for the Purification of 3-Aminopropanamide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 3-aminopropanamide, a key intermediate in various chemical syntheses. The following methods are designed to yield a high-purity product suitable for downstream applications.

Data Presentation

The following table summarizes illustrative quantitative data for the purification of this compound via recrystallization. Actual results may vary depending on the initial purity of the crude material.

| Parameter | Crude this compound | Purified this compound |

| Appearance | Off-white to yellowish solid | White crystalline solid |

| Weight (g) | 10.0 | 8.5 |

| Purity (by HPLC, %) | 85% | ≥98% |

| Yield (%) | N/A | 85% |

| Melting Point (°C) | 110-115 °C | 118-120 °C |

Experimental Protocols

Two primary methods for the purification of this compound are presented: recrystallization and column chromatography. Recrystallization is often the preferred method for purifying solid amides.

Protocol 1: Recrystallization

This protocol is suitable for purifying this compound that is solid at room temperature. The choice of solvent is critical for achieving high purity and yield.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., Ethanol, Isopropanol, or Acetonitrile)

-

Deionized water (if using a co-solvent system)

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

-

Ice bath

-

Spatula and stirring rod

Procedure:

-

Solvent Selection:

-

Perform small-scale solubility tests to determine the optimal solvent or solvent system. A good solvent will dissolve the crude this compound when hot but have low solubility when cold. Ethanol, isopropanol, and acetonitrile are good starting points for polar amides. A mixture of an alcohol and water can also be effective.

-

-

Dissolution:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of the chosen solvent.

-

Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent. Avoid using an excessive amount of solvent to maximize yield.

-

-

Decolorization (Optional):

-

If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

-

Reheat the solution to boiling for a few minutes.

-

Perform a hot gravity filtration to remove the charcoal.

-

-

Crystallization:

-

Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

-

Isolation and Washing:

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-